molecular formula C20H18ClN3O3S B2662698 N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide CAS No. 893933-04-5

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B2662698
CAS RN: 893933-04-5
M. Wt: 415.89
InChI Key: AHNOHEOJPUZYAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , has been the subject of numerous studies . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .

Scientific Research Applications

Chloroacetamide Herbicides and Fatty Acid Synthesis

Research has explored the use of chloroacetamide compounds, similar in structure to the compound , in agricultural applications as herbicides. These compounds, including alachlor and metazachlor, are known to control annual grasses and broad-leaved weeds in various crops. Their mechanism involves inhibiting fatty acid synthesis in target plants, impacting their growth and survival (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, which can be beneficial in neutralizing free radicals and reducing oxidative stress. The study highlights the role of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).

Anticonvulsant Activity

Omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, sharing a similar core structure with the compound of interest, have been investigated for their anticonvulsant properties. These compounds have shown efficacy against seizures induced by maximal electroshock, with specific derivatives identified as particularly active (Aktürk et al., 2002).

Molecular Docking and Quantum Chemical Calculations

The structural and electronic properties of compounds similar to "N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide" have been analyzed using molecular docking and quantum chemical calculations. These studies aim to understand the interactions at the molecular level that could influence the biological activity and material properties of such compounds (Viji et al., 2020).

Antimicrobial Agents

The synthesis of new heterocyclic compounds incorporating antipyrine moieties has been explored for their potential antimicrobial activities. These compounds are designed to combat various microorganisms, suggesting their potential application in developing new antimicrobial agents (Aly et al., 2011).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-26-15-6-8-16(9-7-15)27-10-19(25)22-20-17-11-28-12-18(17)23-24(20)14-4-2-13(21)3-5-14/h2-9H,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNOHEOJPUZYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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